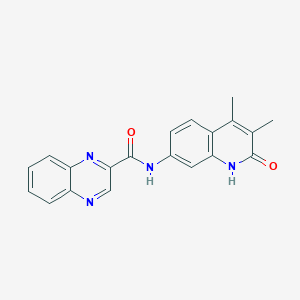
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . One common method is the reaction of o-phenylenediamine with oxalic acid to give 1,4-dihydro quinoxaline-2,3-dione, which can then be reacted with other compounds .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific structure of “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” contributes to its unique properties and applications.Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . The specific reactions of “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” would depend on the conditions and reagents used.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide, focusing on six unique applications:
Antimicrobial Agents
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide has shown promising antimicrobial properties. Research indicates that compounds with quinoxaline and quinoline moieties exhibit significant activity against a variety of bacterial and fungal strains. This makes them potential candidates for developing new antibiotics and antifungal agents .
Anticancer Agents
The compound’s structure suggests potential anticancer properties. Quinoxaline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have demonstrated that similar compounds can target specific cancer cell lines, making them valuable in cancer research and therapy .
Acetylcholinesterase Inhibitors
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The quinoline moiety in the compound is particularly effective in inhibiting AChE, which could lead to the development of new treatments for Alzheimer’s disease .
Antioxidant Agents
Research has shown that compounds with quinoxaline and quinoline structures possess significant antioxidant activities. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This property is valuable in developing treatments for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
未来方向
Quinoxaline derivatives have been the focus of many research studies due to their diverse pharmacological activities . The future directions for “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” could include further exploration of its potential applications in drug discovery, organic synthesis, and material science.
作用机制
Target of Action
Similar compounds, such as 4-hydroxy-2-quinolones, have been reported to have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Mode of Action
It’s worth noting that quinoline derivatives have been used in the treatment of various conditions . For example, quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis .
Biochemical Pathways
Quinoline-2,4-diones, which are structurally similar, have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as quinoline derivatives, have been studied extensively .
Result of Action
Similar compounds have shown unique biological activities .
Action Environment
It’s known that the tautomeric equilibrium of similar compounds, such as quinoline-2,4-diones, is affected by several factors, including the electronic nature and steric hindrance of substituents and solvent polarity .
属性
IUPAC Name |
N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-11-12(2)19(25)24-17-9-13(7-8-14(11)17)22-20(26)18-10-21-15-5-3-4-6-16(15)23-18/h3-10H,1-2H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPFBIDJGYYUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6476848.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476857.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476880.png)
![benzyl[(3,4-difluorophenyl)methyl]methylamine](/img/structure/B6476885.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6476889.png)
![7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6476898.png)
![8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6476902.png)
![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6476907.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)
![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B6476949.png)
![3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6476957.png)